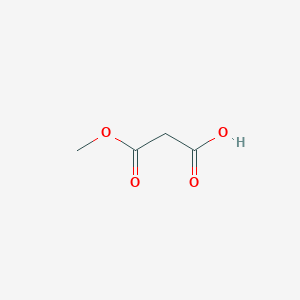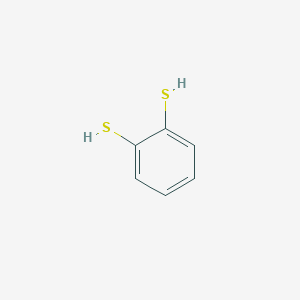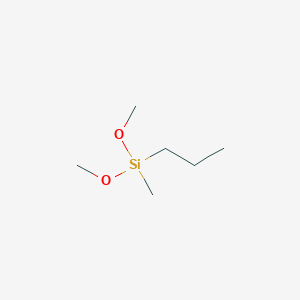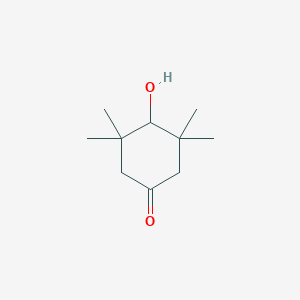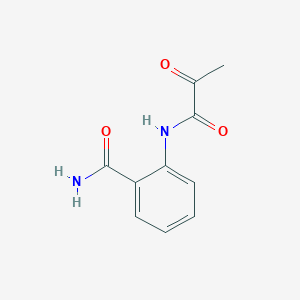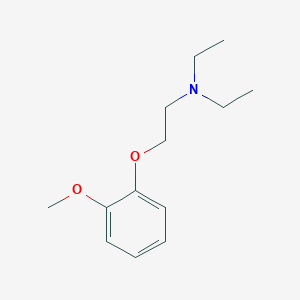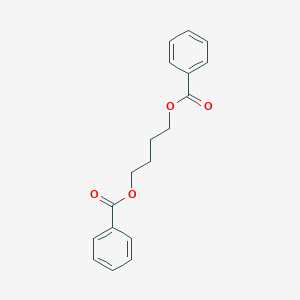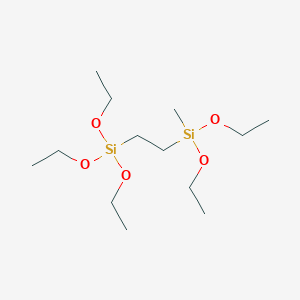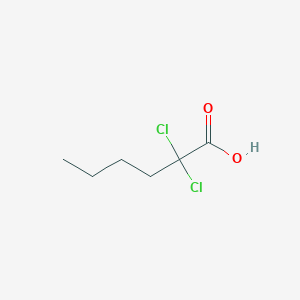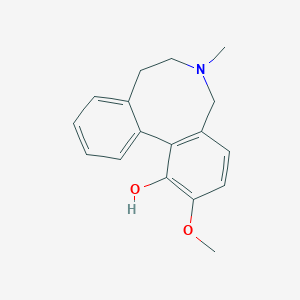
Methylapogalanthamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylapogalanthamine (MAG) is a natural product that belongs to the Amaryllidaceae family and is found in several plants, including Lycoris radiata, Zephyranthes candida, and Narcissus tazetta. MAG has gained significant attention in recent years due to its unique chemical structure and potential therapeutic applications in various diseases.
作用機序
The mechanism of action of Methylapogalanthamine is not fully understood. However, several studies have suggested that Methylapogalanthamine exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, Methylapogalanthamine has been reported to interact with several cellular targets, including DNA, RNA, and proteins, thereby regulating various cellular processes.
生化学的および生理学的効果
Methylapogalanthamine has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic effects. Additionally, Methylapogalanthamine has been reported to regulate several metabolic pathways, including the AMPK and mTOR pathways, thereby regulating energy metabolism and cellular homeostasis.
実験室実験の利点と制限
Methylapogalanthamine has several advantages for lab experiments, including its availability in large quantities, high purity, and low toxicity. Additionally, Methylapogalanthamine can be easily synthesized through biosynthesis, making it a cost-effective and eco-friendly option. However, Methylapogalanthamine also has some limitations, including its poor solubility in water and its instability under certain conditions, making it challenging to work with in some experiments.
将来の方向性
Several future directions can be explored regarding Methylapogalanthamine, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for lab experiments. Additionally, the development of novel synthetic methods for Methylapogalanthamine and the exploration of its analogs can also be potential future directions. Overall, Methylapogalanthamine holds significant promise as a potential therapeutic agent in various diseases, and further research is needed to explore its full potential.
合成法
Methylapogalanthamine can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis of Methylapogalanthamine involves the use of several reagents and solvents, making it a complex and time-consuming process. On the other hand, biosynthesis involves the use of plant cell cultures, which can produce Methylapogalanthamine in large quantities and with high purity. The biosynthesis of Methylapogalanthamine has gained significant attention due to its cost-effectiveness and eco-friendliness.
科学的研究の応用
Methylapogalanthamine has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Several studies have reported that Methylapogalanthamine exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, Methylapogalanthamine has shown neuroprotective effects by reducing oxidative stress and inflammation in several neurodegenerative disease models. Moreover, Methylapogalanthamine has shown promising antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
18126-83-5 |
|---|---|
製品名 |
Methylapogalanthamine |
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3 |
InChIキー |
ZGZXDJPQXTUPSG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
正規SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
その他のCAS番号 |
18126-83-5 |
関連するCAS |
24620-67-5 (hydrochloride) |
同義語 |
methylapogalanthamine methylapogalanthamine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



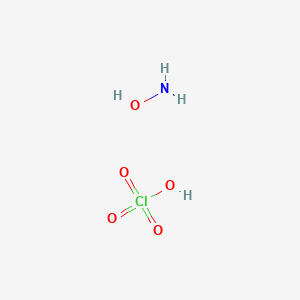
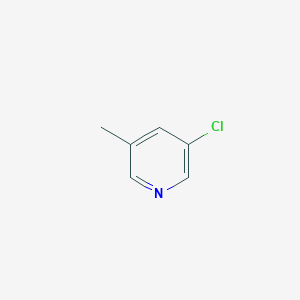
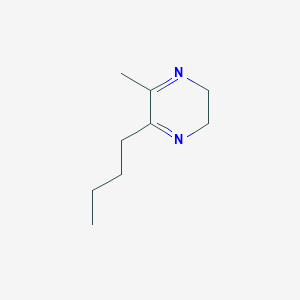
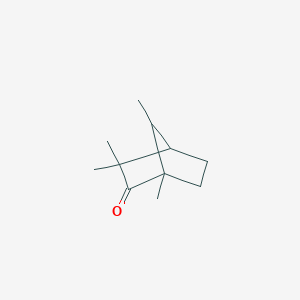
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
